N'-acetyl-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-acetyl-2-(4-methoxyphenyl)acetohydrazide is an organic compound belonging to the class of hydrazides. It is characterized by the presence of an acetyl group attached to a hydrazide moiety, which is further connected to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide typically involves the following steps:
Formation of 2-(4-methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with phosphorus oxychloride in the presence of 1,2-dichloroethane as a solvent under reflux conditions for 3 hours.
Synthesis of 2-(4-methoxyphenyl)acetohydrazide: The resulting 2-(4-methoxyphenyl)acetyl chloride is then reacted with hydrazine hydrate in the presence of triethylamine and acetonitrile under reflux conditions for 3 hours.
Industrial Production Methods
Industrial production of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-acetyl-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N’-acetyl-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)acetohydrazide: This compound lacks the acetyl group and may exhibit different biological activities and properties.
N-acetyl-4-methoxybenzohydrazide: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and applications.
4-methoxyphenylhydrazine: This compound lacks the acetyl and acetyl groups, resulting in different chemical and biological properties.
The uniqueness of N’-acetyl-2-(4-methoxyphenyl)acetohydrazide lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-13-11(15)7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRVQOHBPMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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